Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate
Brand Name: Vulcanchem
CAS No.: 1708251-21-1
VCID: VC15832753
InChI: InChI=1S/C16H15NO5/c1-20-12-5-3-11(4-6-12)10-22-15-8-7-13(16(19)21-2)14(9-18)17-15/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate

CAS No.: 1708251-21-1

Cat. No.: VC15832753

Molecular Formula: C16H15NO5

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate - 1708251-21-1

Specification

CAS No. 1708251-21-1
Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
IUPAC Name methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate
Standard InChI InChI=1S/C16H15NO5/c1-20-12-5-3-11(4-6-12)10-22-15-8-7-13(16(19)21-2)14(9-18)17-15/h3-9H,10H2,1-2H3
Standard InChI Key CHZJZPZWWAYRQE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyridine ring substituted at the 2-position with a formyl group (CHO-\text{CHO}), which confers electrophilic reactivity.

  • A methoxybenzyl ether (OCH2C6H4OCH3-\text{OCH}_2\text{C}_6\text{H}_4\text{OCH}_3) at the 6-position, enhancing lipophilicity and steric bulk.

  • A methyl ester (COOCH3-\text{COOCH}_3) at the 3-position, which influences solubility and metabolic stability .

The interplay of these groups creates a planar pyridine core with peripheral substituents that enable diverse reactivity. X-ray crystallography of related nicotinates (e.g., methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate) reveals that such structures often adopt conformations stabilized by intramolecular hydrogen bonding, a feature likely shared by this compound .

Key Physicochemical Data

PropertyValue
Molecular FormulaC16H15NO5\text{C}_{16}\text{H}_{15}\text{NO}_5
Molecular Weight301.29 g/mol
IUPAC NameMethyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate
SMILESCOC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O
LogP (Predicted)~1.5–2.2
Hydrogen Bond Donors/Acceptors0/6

The methoxybenzyl group significantly increases lipophilicity compared to simpler nicotinate esters, as evidenced by its predicted LogP value . This property may enhance membrane permeability in biological systems, though empirical data are lacking.

Synthesis and Structural Modification

General Synthetic Strategy

Synthesis typically proceeds via a multi-step sequence:

  • Condensation Reactions: Starting materials such as enaminones or aldehydes undergo cyclization to form the pyridine core. For example, ethyl acetoacetate and ammonium acetate in acetic acid can yield intermediate nicotinate esters .

  • Functional Group Installation: The methoxybenzyl ether is introduced via nucleophilic substitution or Mitsunobu reactions, while the formyl group may be added through Vilsmeier-Haack formylation.

  • Esterification/Hydrolysis: Final steps often involve esterification to stabilize the carboxylate group or hydrazinolysis to generate hydrazide derivatives for biological testing .

A representative pathway for analogous compounds involves:

Enaminone+Ethyl acetoacetateNH4OAc, AcOHEthyl nicotinateHydrazineNicotinic hydrazide\text{Enaminone} + \text{Ethyl acetoacetate} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{Ethyl nicotinate} \xrightarrow{\text{Hydrazine}} \text{Nicotinic hydrazide}

Modifications at the 6-position (e.g., methoxybenzyl vs. phenyl) are achieved by varying the benzylating agent .

Challenges in Optimization

  • Regioselectivity: Ensuring substitution at the 2- and 6-positions requires careful control of reaction conditions. Competing reactions at the 4-position are common in pyridine syntheses.

  • Stability of the Formyl Group: The aldehyde moiety is prone to oxidation or side reactions, necessitating protective strategies during synthesis .

CompoundSubstituentsBiological Activity
Methyl 2-methyl-6-phenylnicotinatePhenyl at 6-positionAntitubercular (MIC = 25 µg/mL)
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate4-Methoxyphenyl at 6-positionHypothesized enhanced bioavailability

The presence of the methoxybenzyl ether in Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate may improve blood-brain barrier penetration relative to phenyl-substituted analogs .

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